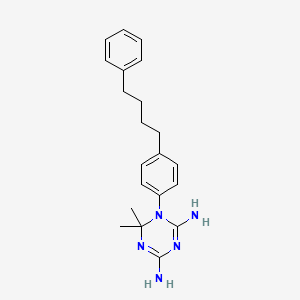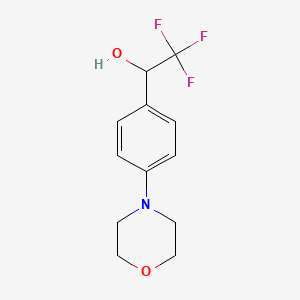![molecular formula C6H2Cl3NOS B12804836 1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 2845-63-8](/img/structure/B12804836.png)
1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 202706 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new therapeutic agents for cancer treatment. NSC 202706 has shown promise in preclinical studies, making it a subject of interest for further investigation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 202706 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of Intermediate Compounds: Initial steps involve the formation of intermediate compounds through reactions such as condensation, cyclization, and functional group transformations.
Final Assembly: The final assembly of NSC 202706 is achieved through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Purification: The compound is then purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of NSC 202706 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing cost-effective purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
NSC 202706 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert NSC 202706 into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
NSC 202706 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 202706 involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. These interactions can result in the modulation of cell growth, apoptosis, and other critical cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
NSC 202706 can be compared with other compounds in its class to highlight its uniqueness. Similar compounds include:
NSC 51046: Known for its anticancer properties but with higher toxicity.
ZD6126: Another anticancer agent with a different mechanism of action.
N-acetylcolchicinol methyl ether: Shares structural similarities but differs in biological activity.
NSC 202706 stands out due to its specific interactions with molecular targets and its potential for lower toxicity compared to some of its analogs.
Conclusion
NSC 202706 is a compound of significant interest in scientific research, with potential applications in chemistry, biology, medicine, and industry. Its unique properties and interactions with molecular targets make it a promising candidate for further investigation and development.
Propiedades
Número CAS |
2845-63-8 |
|---|---|
Fórmula molecular |
C6H2Cl3NOS |
Peso molecular |
242.5 g/mol |
Nombre IUPAC |
1,3,5-trichloro-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C6H2Cl3NOS/c7-3-1-4(8)6(10-12-11)5(9)2-3/h1-2H |
Clave InChI |
HGNRXPAJUFJQPC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N=S=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



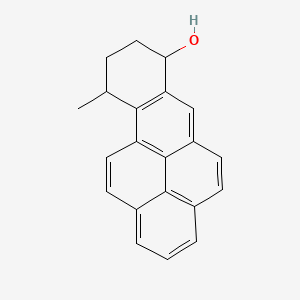
![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
![benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid](/img/structure/B12804778.png)
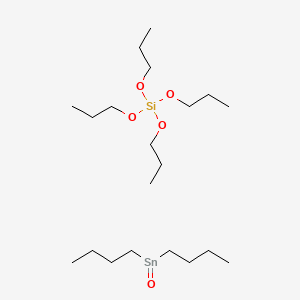
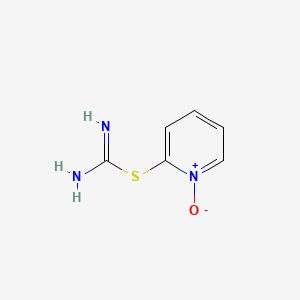
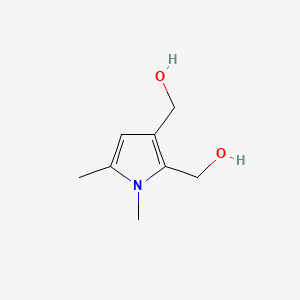
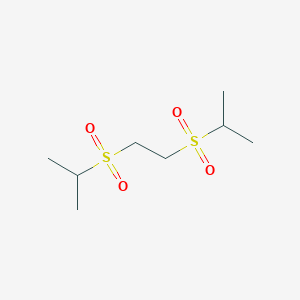
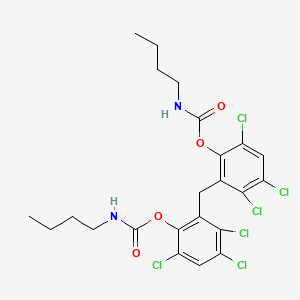
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)


